rubidium acetate chemical properties and characteristics
rubidium acetate chemical properties and characteristics
An In-Depth Technical Guide to Rubidium Acetate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of rubidium acetate (CH₃COORb), a compound of significant interest in various fields of chemical research and development. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this reagent's characteristics, from its fundamental physicochemical properties to its practical applications and handling. The information herein is synthesized from established scientific literature and technical data sources to ensure accuracy and reliability.
Core Physicochemical Properties
Rubidium acetate is the rubidium salt of acetic acid. It is a white, crystalline solid that is known for its hygroscopic nature, readily absorbing moisture from the atmosphere.[1][2][3] This property necessitates careful handling and storage to maintain its anhydrous state. Upon heating, it melts and subsequently decomposes.[1][3]
Its ionic nature, consisting of the rubidium cation (Rb⁺) and the acetate anion (CH₃COO⁻), dictates its solubility and chemical behavior.[2] It is highly soluble in water and is considered a stable compound under standard conditions, though it is incompatible with strong oxidizing agents.[3][4]
Table 1: Key Physicochemical Data for Rubidium Acetate
| Property | Value | Source(s) |
| Chemical Formula | CH₃COORb or C₂H₃O₂Rb | [5][6][7] |
| CAS Number | 563-67-7 | [5][8] |
| Molecular Weight | ~144.51 g/mol | [1][3][7] |
| Appearance | White crystalline solid/powder | [1][2][5] |
| Melting Point | 246 °C (decomposes) | [1][3][5] |
| Solubility in Water | 86 g/100 mL (at 45 °C); 89.3 g/100 mL (at 99.4 °C) | [1] |
| Sensitivity | Hygroscopic (moisture-sensitive) | [1][3][9] |
Synthesis and Purification
The synthesis of rubidium acetate is typically achieved through a straightforward acid-base neutralization reaction. The choice of the rubidium source is critical and depends on the desired purity, cost, and safety considerations. Common precursors include rubidium hydroxide (RbOH) and rubidium carbonate (Rb₂CO₃).[1] The reaction with rubidium metal is also possible but is highly exothermic and presents significant safety hazards due to the violent reaction of alkali metals with acids.
Causality in Precursor Selection
-
Rubidium Hydroxide (RbOH): Using RbOH is a direct and clean method. The only byproduct is water, which simplifies the purification process. It is often preferred for achieving high-purity rubidium acetate.
-
Rubidium Carbonate (Rb₂CO₃): This is a more common and cost-effective precursor. The reaction produces carbon dioxide gas and water. The effervescence of CO₂ provides a visual indicator of the reaction's progress. Care must be taken to ensure the complete removal of dissolved CO₂ from the solution to prevent contamination of the final product with bicarbonate.
Experimental Protocol: Synthesis from Rubidium Carbonate
This protocol describes a self-validating method for synthesizing high-purity rubidium acetate.
Step 1: Reagent Preparation
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Carefully weigh a stoichiometric amount of high-purity rubidium carbonate (Rb₂CO₃).
-
Prepare a slight molar excess (~2-5%) of glacial acetic acid (CH₃COOH) to ensure the complete conversion of the carbonate.
Step 2: Reaction
-
In a fume hood, slowly add the rubidium carbonate powder in small portions to the glacial acetic acid with continuous stirring. The reaction is exothermic and will produce CO₂ gas.
-
Causality: Adding the carbonate slowly prevents excessive foaming and potential loss of material. The use of an acid excess ensures the reaction goes to completion, which can be visually confirmed by the cessation of gas evolution.
Step 3: Digestion and Filtration
-
Gently heat the solution to ~50-60 °C for one hour to drive off any remaining dissolved CO₂.
-
If any insoluble impurities are present, the warm solution should be filtered through a fine-porosity filter paper.
Step 4: Crystallization and Isolation
-
Transfer the clear solution to an evaporating dish and reduce the volume by gentle heating or by using a rotary evaporator.
-
Cool the concentrated solution slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the white crystals by vacuum filtration and wash with a small amount of ice-cold deionized water to remove any residual acid.
Step 5: Drying and Purity Validation
-
Dry the crystals under a vacuum at an elevated temperature (e.g., 80-100 °C) to remove all water.
-
The purity of the final product can be validated by techniques such as titration (to confirm the acetate content) or trace metal analysis (e.g., ICP-MS). The melting point should be sharp and consistent with the literature value of 246 °C.[1][5]
Synthesis Workflow Diagram
Caption: Thermal decomposition pathway of rubidium acetate in air.
Applications in Research and Development
Rubidium acetate serves as a versatile reagent in both academic and industrial research. Its applications stem from its properties as a rubidium source and as a basic catalyst.
-
Catalysis: It is used as a catalyst for the polymerization of siloxane oligomers. [1]It can also modify the acid/base character of catalyst supports like silica and alumina and act as a promoter in reactions such as the palladium-catalyzed synthesis of vinyl acetate. [2][9][10]* Materials Science: As a precursor, it is used in the synthesis of advanced materials, including nanoscale rubidium ferrite and other rubidium-containing compounds. [10][11][12]The controlled thermal decomposition of acetates is a key method for producing specific electrode materials and ceramics. [13]* Biochemical and Pharmaceutical Research: While direct applications in drug development are not as common as for other salts like rubidium chloride, rubidium acetate serves as an important source of rubidium ions for biochemical studies. [2]Research into rubidium salts has explored their effects on the central nervous system, particularly in the context of depressive disorders. [14]Rubidium ions can substitute for potassium ions in biological systems, which is the basis for their physiological effects and potential therapeutic applications. [15]
Spectroscopic and Crystallographic Data
Characterization of rubidium acetate is essential for quality control. While detailed spectral data is often proprietary to suppliers, typical analytical techniques are well-established. [16][17]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the carboxylate group (COO⁻) of the acetate anion, typically in the regions of 1550-1610 cm⁻¹ (asymmetric stretching) and 1400-1450 cm⁻¹ (symmetric stretching).
-
Nuclear Magnetic Resonance (NMR): ¹H NMR of a solution in D₂O would show a sharp singlet for the methyl protons (CH₃) around 1.9 ppm. ¹³C NMR would show signals for the methyl carbon and the carboxylate carbon.
-
Crystallography: At room temperature, rubidium acetate possesses a monoclinic crystal structure. [18]Detailed crystallographic studies provide precise lattice parameters and space group information, which are fundamental for understanding its solid-state properties.
Safety, Handling, and Storage
Rubidium acetate is considered to have relatively low toxicity compared to other rubidium salts. [2]However, as with all chemicals, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat. [15][19]In case of dust formation, use a NIOSH-certified respirator. [15]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust. [19]Avoid contact with skin and eyes. [15]Emergency eyewash fountains and safety showers should be readily accessible. [15]* Storage: Due to its hygroscopic nature, rubidium acetate must be stored in a tightly closed container in a cool, dry, and well-ventilated place. [2][3]It should be stored away from incompatible materials such as strong oxidizing agents. [3]For long-term storage of the anhydrous salt, a desiccator or an inert atmosphere (e.g., a glovebox) is recommended.
Protocol for Handling a Spill
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. For solid spills, avoid raising dust.
-
Clean-up: Carefully sweep or shovel the spilled solid into an appropriate, labeled container for disposal. [15]Do not use water for clean-up if the spill is large, as this will dissolve the material and spread contamination.
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
References
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ProChem, Inc. (n.d.). Rubidium Acetate. Retrieved from [Link]
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Wikipedia. (n.d.). Rubidium acetate. Retrieved from [Link]
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American Elements. (n.d.). Rubidium Acetate. Retrieved from [Link]
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Gelest, Inc. (2015). RUBIDIUM ACETATE Safety Data Sheet. Retrieved from [Link]
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ESPI Metals. (n.d.). Rubidium Safety Data Sheet. Retrieved from [Link]
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Grokipedia. (n.d.). Rubidium acetate. Retrieved from [Link]
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Chemister.ru. (n.d.). Properties of substance: rubidium acetate. Retrieved from [Link]
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Inxight Drugs. (n.d.). RUBIDIUM ACETATE. Retrieved from [Link]
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ResearchGate. (n.d.). Surface active rubidium carbonate obtained from the thermal decomposition course of rubidium acetate. Retrieved from [Link]
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Zeitschrift für Naturforschung B. (n.d.). Synthesis and Crystal Structure of Rubidium Lanthanum Tetraacetate, RbLa(CH3COO)4. Retrieved from [Link]
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IUCr Journals. (1972). A crystallographic study of the acetates of potassium, rubidium and caesium. Retrieved from [Link]
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Inxight Drugs. (n.d.). RUBIDIUM ACETATE - Publications. Retrieved from [Link]
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American Elements. (n.d.). Rubidium Acetate Solution. Retrieved from [Link]
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PubChem. (n.d.). Rubidium acetate. Retrieved from [Link]
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Crystal Growth & Design. (2020). Crystal Structure, Polymorphism, and Anisotropic Thermal Expansion of α-Ca(CH3COO)2. Retrieved from [Link]
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Patsnap Eureka. (2025). Comparing Thermal Decomposition Rates: Lithium Acetate vs Acetates. Retrieved from [Link]
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RSC. (2025). Synthesis and characterization of thermolatent bases with varying activation temperatures. Retrieved from [Link]
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